Pterisolic acid F

Catalog No.
S1804380
CAS No.
1401419-90-6
M.F
C20H30O6
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pterisolic acid F

CAS Number

1401419-90-6

Product Name

Pterisolic acid F

IUPAC Name

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O6

InChI

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1

SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O

Pterisolic Acid F (PAF) is a naturally occurring fatty acid found in abundance in various plant species, particularly in Fabaceae (legumes) family plants, such as soybeans, fava beans, and peanuts []. It belongs to a class of bioactive compounds known as isoflavones, which are recognized for their potential health benefits [, ].

Antioxidant and Anti-inflammatory Properties:

Research suggests that PAF exhibits antioxidant and anti-inflammatory properties [, ]. Studies have shown that PAF can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various chronic diseases []. Additionally, PAF may help regulate the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease [].

Potential Role in Cancer Prevention:

PAF has been investigated for its potential role in cancer prevention. Studies have observed that PAF may possess anti-proliferative and pro-apoptotic effects on certain cancer cell lines, suggesting its potential to inhibit cancer cell growth and induce cell death [, ]. However, further research is necessary to elucidate the underlying mechanisms and translate these findings into clinical applications.

Bone Health:

Emerging evidence suggests that PAF may play a role in bone health. Studies have shown that PAF can stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation []. Additionally, PAF may help suppress the activity of osteoclasts, cells responsible for bone resorption, potentially contributing to bone density maintenance []. However, more research is warranted to confirm these findings and explore the potential therapeutic implications for bone-related disorders like osteoporosis.

Other Potential Applications:

PAF is being explored for its potential applications in various other areas, including:

  • Neurological health: Studies suggest that PAF may have neuroprotective effects and may be beneficial for neurodegenerative diseases like Alzheimer's disease.
  • Cardiovascular health: PAF may contribute to cardiovascular health by improving endothelial function and reducing blood pressure.
  • Metabolic health: PAF may play a role in regulating blood sugar levels and improving insulin sensitivity.

Pterisolic acid F is a naturally occurring compound classified as a diterpenoid, specifically isolated from the fern Pteris semipinnata. It is recognized for its complex structure and potential biological activities. The compound features a unique arrangement of carbon atoms and functional groups, which contributes to its chemical properties and biological interactions. The systematic study of pterisolic acid F has garnered interest due to its promising applications in medicinal chemistry and pharmacology.

The mechanism of action of Pterisolic acid F remains unknown due to limited research. However, based on the properties of other pterisolic acids, it might interact with biological systems through various mechanisms, including:

  • Aromatase inhibition: Potentially affecting estrogen metabolism by inhibiting the enzyme aromatase [].
  • Antioxidant activity: The hydroxyl groups might contribute to scavenging free radicals [].
  • Protein and enzyme interaction: The structure might allow binding to specific proteins or enzymes, influencing cellular processes [].
Typical of diterpenoids. These reactions may include:

  • Nucleophilic Addition: The presence of unsaturated carbonyl groups allows for nucleophilic attacks, leading to the formation of various derivatives.
  • Oxidation-Reduction Reactions: The compound may participate in redox reactions, which can modify its functional groups and alter its biological activity.
  • Cyclization: Under certain conditions, pterisolic acid F can undergo intramolecular cyclization, resulting in the formation of cyclic structures that may enhance its pharmacological properties.

The specific reaction pathways depend on the functional groups present and the reaction conditions applied.

Pterisolic acid F exhibits notable biological activities, including:

  • Antioxidant Effects: Similar to other compounds derived from ferns, pterisolic acid F demonstrates antioxidant properties that help combat oxidative stress in cells.
  • Cytoprotective Properties: Research indicates that pterisolic acid F may protect cells from damage induced by various stressors, including chemotherapeutic agents.
  • Potential Nrf2 Activation: Although studies have primarily focused on related compounds like pterisolic acid B, there is potential for pterisolic acid F to activate the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage .

The synthesis of pterisolic acid F can be approached through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Pteris semipinnata, utilizing solvents such as ethanol or methanol to isolate the active components.
  • Total Synthesis: Organic chemists may also pursue total synthesis routes using known organic reactions. This could involve multi-step synthesis strategies that construct the complex molecular framework of pterisolic acid F from simpler precursors.
  • Semi-synthesis: Modifying existing diterpenoids through selective reactions can yield pterisolic acid F or its derivatives.

These synthetic approaches allow researchers to explore structural modifications that may enhance biological activity or improve yield.

Pterisolic acid F has potential applications in various fields:

  • Pharmaceutical Development: Due to its cytoprotective and antioxidant properties, it is being investigated for use in developing new therapeutic agents aimed at treating oxidative stress-related diseases.
  • Cosmetic Industry: Its antioxidant capabilities make it a candidate for inclusion in cosmetic formulations designed to protect skin from environmental damage.
  • Agriculture: There is potential for utilizing pterisolic acid F as a natural pesticide or growth enhancer due to its bioactive properties.

Pterisolic acid F shares structural similarities with other diterpenoids and compounds derived from ferns. Notable similar compounds include:

  • Pterisolic Acid A
  • Pterisolic Acid B
  • Pterosin B

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
Pterisolic Acid ADiterpenoidAntioxidantExhibits strong cytoprotective effects
Pterisolic Acid BDiterpenoidNrf2 ActivatorCovalently modifies Keap1 protein
Pterosin BDiterpenoidAntimicrobialKnown for antifungal properties
Pterisolic Acid FDiterpenoidAntioxidant, CytoprotectivePotential Nrf2 activation

Pterisolic acid F is unique due to its specific structural characteristics and potential applications that differentiate it from its analogs. Further research into these compounds will elucidate their distinct roles in biological systems and their therapeutic potentials.

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Dates

Last modified: 08-15-2023

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